

Cross-Reactivity Guide: LASSBio-1829 HCl vs. Kinase Panel

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Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480

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Executive Summary: The Selectivity Paradox

LASSBio-1829 HCl is an orally active 7-azaindole N-acylhydrazone originally developed as an anti-inflammatory agent targeting IKK2 (Inhibitor of nuclear factor

B kinase subunit beta). However, subsequent profiling reveals it is a multi-kinase inhibitor.

Critical Insight: **LASSBio-1829 HCl** inhibits ROCK1 and ROCK2 (Rho-associated protein kinases) with higher potency than it inhibits IKK2. Researchers using this compound to study NF-

B signaling must control for off-target cytoskeletal effects mediated by ROCK inhibition.

Quick Profile

Feature	Specification
Chemical Class	N-acylhydrazone (NAH); 7-azaindole derivative
Nominal Target	IKK2 (IKK)
Primary Off-Targets	ROCK1, ROCK2
Mechanism	ATP-competitive inhibition (Type I/II kinase inhibitor)
Key Application	Anti-inflammatory research; Polypharmacology (Dual NF-B/Rho pathway modulation)

Quantitative Selectivity Profile

The following data aggregates biochemical IC

values from available structure-activity relationship (SAR) studies. Note the inversion of potency: the "off-targets" are inhibited more potently than the "primary" target.

Table 1: Biochemical Potency Comparison

Kinase Target	IC (μM)	Functional Consequence of Inhibition
ROCK1	1.74	Actin cytoskeleton destabilization; Reduced cell migration.
ROCK2	2.90	Regulation of focal adhesions; Smooth muscle relaxation.
IKK2 (IKK)	3.80	Blockade of NF- B (p65) nuclear translocation; Reduced cytokine (TNF- , IL-1) expression.
p38 MAPK	> 10.0	Note: Structurally related analog LASSBio-1824 is a potent p38 inhibitor. LASSBio-1829 shows reduced affinity but should be monitored at high concentrations (>10 μM).

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Interpretation: At a standard screening concentration of 5 μM , LASSBio-1829 HCl will significantly inhibit ROCK1/2 (>80% inhibition) while only moderately inhibiting IKK2 (~60% inhibition).

Comparative Analysis: Alternatives for Pathway Dissection

If your goal is to study specific signaling pathways without cross-talk, **LASSBio-1829 HCl** may not be the optimal probe. Use the following alternatives for high-fidelity pathway validation.

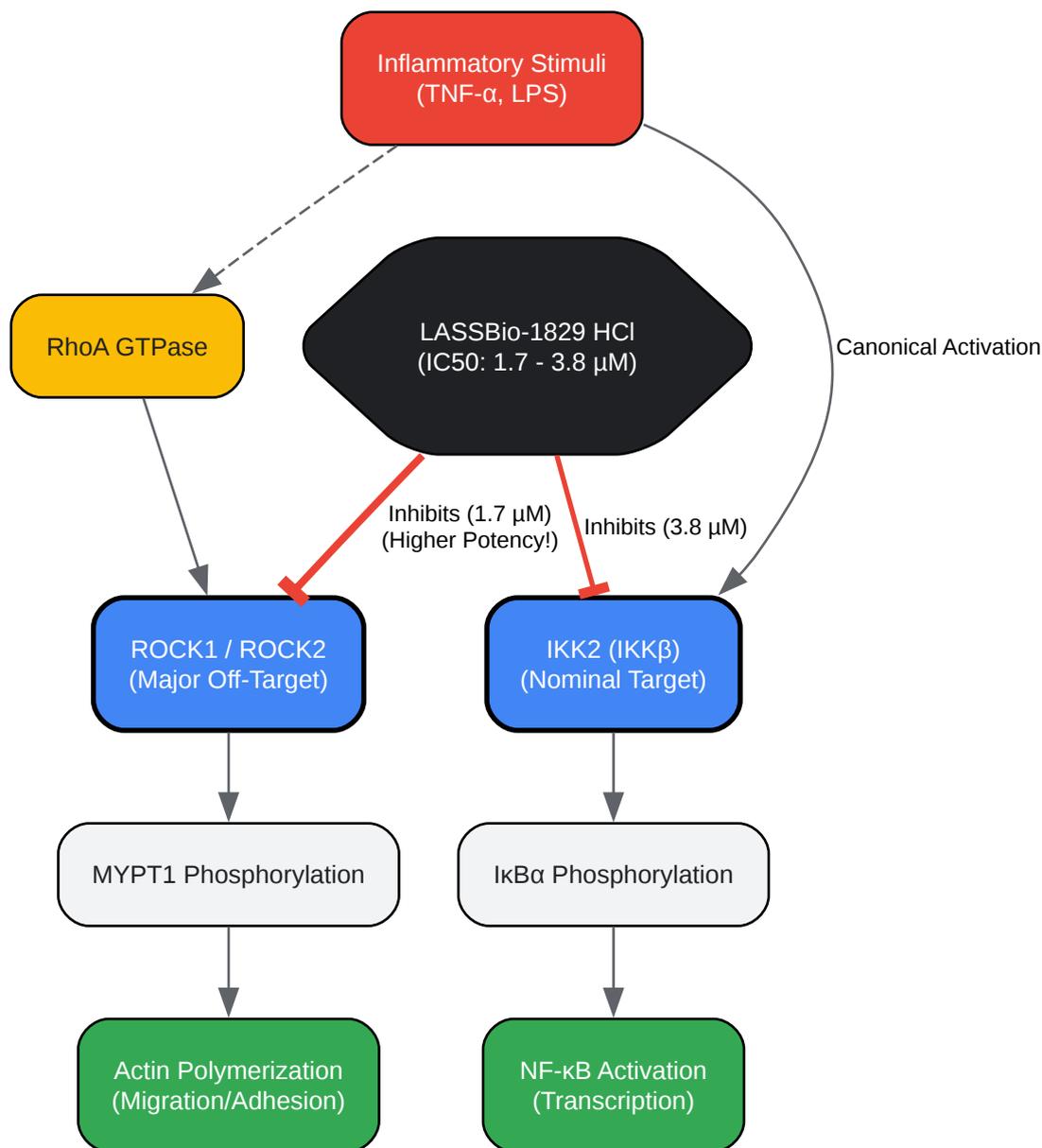
Table 2: LASSBio-1829 HCl vs. Selective Standards

Feature	LASSBio-1829 HCl	TPCA-1 (IKK2 Standard)	Y-27632 (ROCK Standard)
Primary Target	Multi-Kinase (ROCK/IKK)	IKK2 (IKK)	ROCK1 / ROCK2
Selectivity	Low (Promiscuous)	High (>100x vs IKK1)	Moderate (Hits PRK2)
Potency (IC ₅₀)	~1.7 - 3.8 μ M	18 nM	~0.8 - 1.0 μ M
Use Case	Polypharmacology research; Multi-target drug design	Specific NF- κ B pathway dissection	Specific Cytoskeleton/Migration studies

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of **LASSBio-1829 HCl**. It blocks both the inflammatory NF-

κ B pathway and the cytoskeletal Rho/ROCK pathway, leading to confounding phenotypic results (e.g., reduced migration could be due to either pathway).



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Caption: Dual-inhibition mechanism. **LASSBio-1829 HCl** simultaneously blocks inflammatory signaling (IKK2) and cytoskeletal dynamics (ROCK), creating a "polypharmacological" phenotype.

Experimental Protocols: Validating Selectivity

To confirm if the effects observed in your model are due to IKK2 or ROCK inhibition, you must perform a biomarker deconvolution assay.

Protocol: Differential Phosphorylation Western Blot

Objective: Distinguish between IKK2-driven and ROCK-driven effects in cells treated with **LASSBio-1829 HCl**.

Materials:

- Cell Line: HeLa or RAW 264.7 (macrophages).
- Stimulus: TNF-
(20 ng/mL) for IKK2; LPA (Lysophosphatidic acid) or FBS for ROCK.
- Antibodies: Anti-p-I
B
(Ser32/36) and Anti-p-MYPT1 (Thr696).

Workflow:

- Seed Cells: Plate cells in 6-well plates and serum-starve for 12 hours.
- Pre-treatment: Treat cells for 1 hour with:
 - Vehicle (DMSO)
 - **LASSBio-1829 HCl** (Low dose: 1 μ M, High dose: 10 μ M)
 - TPCA-1 (0.5 μ M) - Positive Control for IKK2
 - Y-27632 (10 μ M) - Positive Control for ROCK
- Stimulation: Add TNF-
(for NF-
B) or LPA (for ROCK) for 15–30 minutes.
- Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.

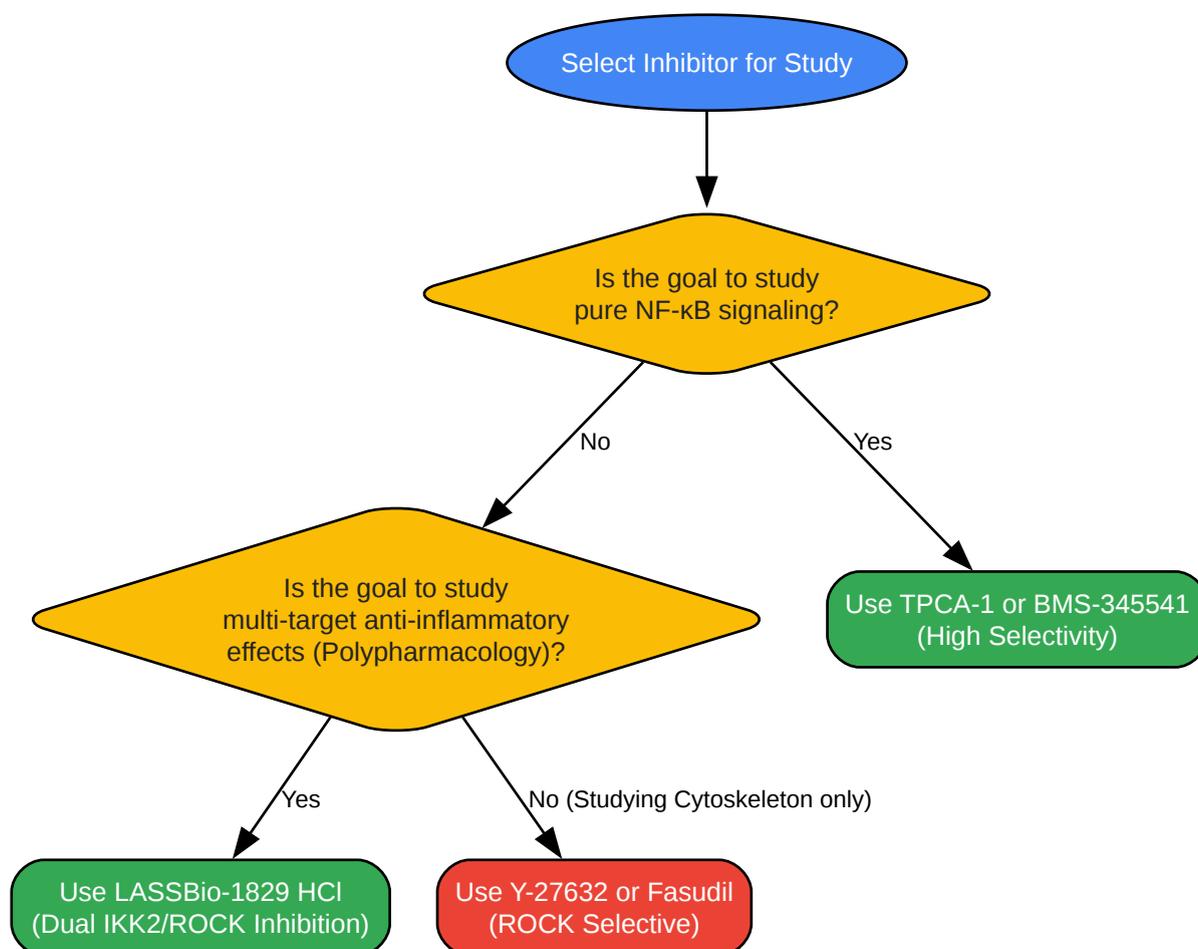
- Analysis:
 - IKK2 Activity: Measure p-I κ B levels.
 - ROCK Activity: Measure p-MYPT1 levels.

Self-Validating Result Interpretation:

- If LASSBio-1829 (5 μ M) reduces p-MYPT1 but TPCA-1 does not
The effect is ROCK-mediated.
- If LASSBio-1829 reduces p-I κ B similarly to TPCA-1
The effect is IKK2-mediated.
- Expected Result: LASSBio-1829 will likely reduce both markers, confirming its dual nature.

Decision Logic: When to Use LASSBio-1829 HCl

Use the flowchart below to determine if this compound fits your research needs.



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Caption: Selection logic for kinase inhibitors based on experimental intent.

References

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